Ceratotoxin A

Description

Properties

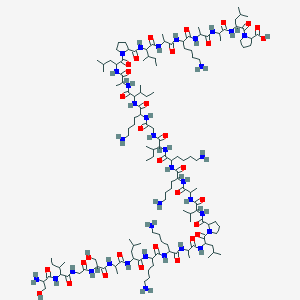

IUPAC Name |

1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGJUOSTKVDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H243N35O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2868.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150671-04-8 | |

| Record name | 150671-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ceratotoxin A: A Technical Guide to its Discovery, Isolation, and Characterization from Ceratitis capitata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin A is a potent antimicrobial peptide (AMP) discovered in the Mediterranean fruit fly, Ceratitis capitata. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of ceratotoxin A, tailored for researchers and professionals in drug development. It details the experimental protocols for insect rearing, peptide purification, and characterization, presents quantitative data in structured tables, and visualizes key biological and experimental processes. Ceratotoxin A's mechanism of action, involving the formation of pores in bacterial membranes, and the hormonal regulation of its expression, offer significant insights for the development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial compounds. Insects, with their robust innate immune systems, represent a rich source of antimicrobial peptides (AMPs). Ceratotoxins are a family of AMPs first identified in the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest. These peptides are produced in the female's reproductive accessory glands and are believed to protect the eggs and genital tract from microbial infections.[1][2]

Ceratotoxin A, a member of this family, is a 29-amino-acid, heat-stable, and strongly basic peptide.[3] Unlike many other insect AMPs, the expression of ceratotoxins is not induced by bacterial infection but is instead regulated by juvenile hormone and enhanced by mating.[2][4][5] This unique regulatory mechanism suggests a specialized role in reproductive fitness. Ceratotoxin A exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the formation of ion channels in bacterial membranes, leading to cell lysis.[4][7] This guide provides a comprehensive technical overview of the methodologies used to discover, isolate, and characterize ceratotoxin A.

Data Presentation

Physicochemical Properties of Ceratotoxin A

| Property | Value | Reference |

| Amino Acid Sequence | SIGSALKKALPVAKKIGKIALPIAKAALP | [4] |

| Molecular Weight | ~3 kDa | [2] |

| Number of Amino Acids | 29 | [3][4] |

| Structural Motif | α-helical | [8] |

| Charge | Cationic | [3] |

| Stability | Heat Stable | [3] |

Amino Acid Composition of Ceratotoxin A

| Amino Acid | Number of Residues |

| Alanine (Ala) | 6 |

| Arginine (Arg) | 0 |

| Asparagine (Asn) | 0 |

| Aspartic acid (Asp) | 0 |

| Cysteine (Cys) | 0 |

| Glutamine (Gln) | 0 |

| Glutamic acid (Glu) | 0 |

| Glycine (Gly) | 2 |

| Histidine (His) | 0 |

| Isoleucine (Ile) | 2 |

| Leucine (Leu) | 4 |

| Lysine (Lys) | 4 |

| Methionine (Met) | 0 |

| Phenylalanine (Phe) | 0 |

| Proline (Pro) | 2 |

| Serine (Ser) | 2 |

| Threonine (Thr) | 0 |

| Tryptophan (Trp) | 0 |

| Tyrosine (Tyr) | 0 |

| Valine (Val) | 1 |

Antimicrobial Activity of Ceratotoxin A (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Type | MIC (µM) |

| Escherichia coli | Gram-negative | 1.7 - 16 |

| Acinetobacter baumannii | Gram-negative | 2 - 128 |

| Staphylococcus aureus | Gram-positive | 1.7 - 16 |

| Streptococcus pyogenes | Gram-positive | 0.35 - 8 |

| Enterococcus faecalis | Gram-positive | 0.35 - 8 |

(Note: MIC values can vary depending on the specific strain and the assay conditions used. The values presented are a range compiled from multiple sources for illustrative purposes.)[9][10][11][12]

Experimental Protocols

Insect Rearing

Rearing of Ceratitis capitata is crucial for obtaining a consistent source of ceratotoxin A.

Protocol:

-

Colony Maintenance: Maintain adult flies in wooden frame cages (e.g., 77 cm x 7 cm x 72 cm) with insect-proof mesh for oviposition.[9]

-

Environmental Conditions: Keep adults at 25 ± 1°C and larvae at 28 ± 1°C, with a relative humidity of 60-65% and a 12:12 hour light:dark cycle.[9]

-

Adult Diet: Provide a diet consisting of a 1:4 mixture of enzymatic yeast hydrolysate and sugar.[9]

-

Water Source: Supply water containing 100 mg/L tetracycline to prevent bacterial growth.[9]

-

Egg Collection: Collect eggs laid through the mesh into a water-filled tray.

-

Larval Rearing: Transfer eggs to a larval diet. A suitable diet can be based on wheat bran, microcellulose, potato starch, and agar.[13] The density of eggs should be optimized, for example, starting with 1.25–1.5 mL of eggs per kg of diet.[14]

-

Pupation: Allow mature larvae to pupate in a suitable substrate like sawdust.

Collection of Female Accessory Gland Secretions

Ceratotoxin A is specifically produced in the reproductive accessory glands of sexually mature females.

Protocol:

-

Fly Selection: Select sexually mature female flies (6-7 days old) for dissection.[15]

-

Dissection: Under a stereomicroscope, dissect the female reproductive tract in a phosphate-buffered saline (PBS) solution.[12] The entire reproductive tract can be removed by carefully pulling the aculeus with fine forceps.[16]

-

Gland Isolation: Isolate the accessory glands from the rest of the reproductive tract.

-

Secretion Extraction: Homogenize the isolated glands in a minimal volume of an appropriate extraction buffer (e.g., acidic methanol: 90% methanol, 9% water, 1% acetic acid) to extract the peptides.[17]

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude peptide extract.

Purification of Ceratotoxin A

A multi-step purification process involving solid-phase extraction and reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed.

Protocol:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

-

Load the crude peptide extract onto the cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove unbound impurities.

-

Elute the peptides with an increasing concentration of organic solvent (e.g., 60-80% acetonitrile).

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: Utilize a C8 or C18 reverse-phase column (e.g., Zorbax 300SB-C8).[18]

-

Solvents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

-

-

Gradient: Apply a linear gradient of Solvent B, for example, from 5% to 70% over 60 minutes, at a flow rate of 1 mL/min.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peaks of interest.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions containing pure ceratotoxin A and lyophilize.

-

Characterization of Ceratotoxin A

3.4.1. Mass Spectrometry

Protocol (MALDI-TOF):

-

Sample Preparation: Mix the purified peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).[11]

-

Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry (dried droplet method).[19]

-

Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in reflector positive ion mode.[11]

-

Analysis: Determine the monoisotopic mass of the peptide.

3.4.2. Edman Degradation

Protocol:

-

Sample Immobilization: Immobilize the purified peptide on a PVDF membrane.

-

Reaction Cycle:

-

Coupling: React the N-terminal amino acid with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[5]

-

Cleavage: Treat with anhydrous trifluoroacetic acid to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.[5]

-

Conversion: Convert the unstable ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[17]

-

-

Identification: Identify the PTH-amino acid by RP-HPLC.

-

Repetition: Repeat the cycle to determine the sequence of the subsequent amino acids.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of ceratotoxin A.

Putative Juvenile Hormone Signaling Pathway for Ceratotoxin A Expression

Caption: Putative signaling pathway for juvenile hormone-regulated ceratotoxin A expression.

Barrel-Stave Model of Pore Formation

Caption: Barrel-stave model for ceratotoxin A-mediated bacterial membrane disruption.

Conclusion

Ceratotoxin A from Ceratitis capitata stands out as a promising candidate for the development of new antimicrobial therapies. Its potent and broad-spectrum activity, coupled with a unique regulatory mechanism, provides a valuable model for understanding insect innate immunity and for bio-inspired drug design. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of ceratotoxin A and other related antimicrobial peptides. Future research should focus on optimizing production methods, exploring synergistic effects with existing antibiotics, and evaluating its efficacy and safety in preclinical models.

References

- 1. scribd.com [scribd.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 6. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. gd.eppo.int [gd.eppo.int]

- 15. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the Mediterranean fruit fly [Ceratitis capitata (Wiedemann)] spatio-temporal distribution in relation to sex and female mating status for precision IPM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 18. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. manoa.hawaii.edu [manoa.hawaii.edu]

Unraveling the Disruption: A Technical Guide to the Mechanism of Action of Ceratotoxin A on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin A, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate in the search for novel antibiotics. Its potent bactericidal activity, particularly against Gram-negative bacteria, stems from its ability to disrupt the integrity of the bacterial cell membrane. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Ceratotoxin A, with a focus on its interaction with and subsequent permeabilization of bacterial membranes. Through a comprehensive review of the available literature, we present key quantitative data, detailed experimental protocols, and visual representations of the peptide's mode of action to serve as a valuable resource for researchers in the fields of microbiology, biophysics, and drug development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Ceratotoxin A (CtxA) is a 36-residue, α-helical AMP that exhibits potent activity against a range of bacterial pathogens.[1][2] This document details the current understanding of how CtxA selectively targets and disrupts bacterial membranes, leading to cell death.

Core Mechanism of Action: Pore Formation via the Barrel-Stave Model

The primary mechanism by which Ceratotoxin A exerts its antibacterial effect is through the formation of ion channels or pores in the bacterial membrane.[1][2] The prevailing model for this process is the "barrel-stave" model, where individual CtxA monomers, upon reaching a critical concentration on the membrane surface, self-assemble to form a transmembrane pore.[1][2]

This process can be broken down into several key steps:

-

Electrostatic Attraction: As a cationic peptide, CtxA is initially attracted to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Membrane Insertion: Following the initial binding, the amphipathic nature of the CtxA α-helix facilitates its insertion into the lipid bilayer.

-

Oligomerization: Individual CtxA peptides then aggregate within the membrane, arranging themselves in a circular, barrel-like structure. The hydrophobic residues of the peptides face the lipid acyl chains of the membrane, while the hydrophilic residues line the central pore.

-

Pore Formation and Ion Leakage: The formation of this stable, water-filled channel disrupts the membrane's permeability barrier, leading to the uncontrolled leakage of ions and other essential cytoplasmic contents, dissipation of the membrane potential, and ultimately, cell death.

Biophysical studies have shown that the C-terminal region of Ceratotoxin A is crucial for the formation of the helical bundles that constitute the pore, while the N-terminal region serves to anchor the peptide to the surface of the lipid bilayer.[3] It is estimated that these pores are formed by the assembly of five or six CtxA helices.[2]

Quantitative Data

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of Ceratotoxin A has been quantified against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | MIC (µM) | Reference |

| Escherichia coli K-12 | Not specified, but effective | [1] |

| Gram-negative organisms | Generally active | [1] |

| Gram-positive organisms | Generally active | [1] |

Note: Specific MIC values from primary literature are needed to populate this table comprehensively.

Single-Channel Conductance

Planar lipid bilayer experiments have been instrumental in characterizing the ion channels formed by Ceratotoxin A. These experiments allow for the measurement of the electrical current passing through a single pore, providing insights into its size and ion selectivity.

| Parameter | Value | Experimental Conditions | Reference |

| Single-channel conductance | Well-defined conductance states resembling alamethicin | Planar lipid bilayer recordings | [4] |

Note: Specific conductance values in picoSiemens (pS) and the corresponding electrolyte solutions and applied voltages are required for a complete dataset.

Membrane Permeabilization (Leakage Assays)

The ability of Ceratotoxin A to permeabilize bacterial membranes can be quantified by monitoring the leakage of fluorescent markers from lipid vesicles (liposomes) upon peptide exposure.

| Assay Type | Key Findings | Peptide Concentration | Liposome Composition | Reference |

| Carboxyfluorescein Leakage | CtxA induces dye leakage from vesicles. | Dose-dependent | Not specified | [5] |

Note: Quantitative data such as the percentage of leakage at different peptide concentrations and time points are needed for a thorough analysis.

Experimental Protocols

Planar Lipid Bilayer Recording

This technique is used to study the ion channel properties of Ceratotoxin A at the single-molecule level.

Materials:

-

Planar lipid bilayer apparatus (e.g., Warner Instruments)

-

Ag/AgCl electrodes

-

Low-noise amplifier (e.g., Axopatch)

-

Data acquisition system

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

Ceratotoxin A stock solution

Procedure:

-

Form a stable lipid bilayer across a small aperture (typically 50-250 µm in diameter) separating two chambers filled with electrolyte solution.

-

Confirm bilayer formation by monitoring its capacitance and resistance.

-

Add Ceratotoxin A to one chamber (the cis side).

-

Apply a transmembrane voltage and record the resulting ion currents.

-

Analyze the data to determine single-channel conductance, open and closed lifetimes, and voltage dependence.

Carboxyfluorescein Leakage Assay

This assay measures the ability of Ceratotoxin A to induce leakage from lipid vesicles.

Materials:

-

Large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of carboxyfluorescein (e.g., 50-100 mM).

-

Spectrofluorometer

-

Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Ceratotoxin A stock solution

-

Triton X-100 (for 100% leakage control)

Procedure:

-

Prepare LUVs of a desired lipid composition (e.g., mimicking bacterial membranes) containing carboxyfluorescein.

-

Remove unencapsulated dye by size-exclusion chromatography.

-

Dilute the vesicle suspension in the spectrofluorometer cuvette to a final lipid concentration.

-

Add Ceratotoxin A to the cuvette at various concentrations.

-

Monitor the increase in fluorescence intensity over time as carboxyfluorescein is released and its self-quenching is relieved.

-

Calculate the percentage of leakage relative to the maximum fluorescence obtained after adding Triton X-100.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of Ceratotoxin A that inhibits bacterial growth.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton broth (or other appropriate growth medium)

-

96-well microtiter plates

-

Ceratotoxin A stock solution

-

Incubator

Procedure:

-

Prepare a serial dilution of Ceratotoxin A in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no peptide) and negative (no bacteria) growth controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the peptide that shows no turbidity.

Visualizations

Signaling Pathways and Logical Relationships

To date, the primary mechanism of Ceratotoxin A is understood to be direct membrane disruption, and there is limited evidence in the reviewed literature of specific intracellular signaling pathway activation. The logical flow of its action is a direct consequence of its physical interaction with the bacterial membrane.

Caption: Logical workflow of Ceratotoxin A's action on bacterial membranes.

Experimental Workflow: Planar Lipid Bilayer

Caption: Experimental workflow for planar lipid bilayer recording of Ceratotoxin A.

Experimental Workflow: MIC Assay

References

- 1. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Ceratotoxin A: A Technical Guide to its Structure and Peptide Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxin A is a cationic, amphipathic peptide belonging to the ceratotoxin family of antimicrobial peptides (AMPs).[1] These peptides are produced in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, and play a role in protecting the genital tract from bacterial infections.[1][2] Ceratotoxin A exhibits potent antibacterial activity, particularly against Gram-negative bacteria, by forming voltage-dependent ion channels in the bacterial cell membrane, leading to cell death.[3][4][5] This technical guide provides a comprehensive overview of the structure, peptide sequence, and analysis of Ceratotoxin A, tailored for researchers and professionals in drug development.

Peptide Characteristics and Structure

Ceratotoxin A is a linear peptide that adopts an α-helical secondary structure, a common feature among many AMPs.[6] This helical conformation is crucial for its amphipathic nature, with a distinct spatial separation of hydrophobic and hydrophilic residues. This amphipathicity facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes.

Peptide Sequence and Physicochemical Properties

The primary structure of Ceratotoxin A consists of 29 amino acid residues. Its sequence and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | SIGSALKKALPVAKKIGKIALPIAKAALP | [1] |

| Molecular Weight | 2868.66 Da | |

| Molecular Formula | C135H243N35O32 | |

| Isoelectric Point (pI) | 10.74 (Predicted) | |

| Net Charge at pH 7 | +5 (Predicted) |

Structural Analysis

The three-dimensional structure of Ceratotoxin A has been investigated using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. CD studies have confirmed a significant α-helical content, particularly in membrane-mimicking environments such as organic solvents.[6] Two-dimensional NMR experiments in methanol have revealed a helical conformation for the region spanning residues 8-25.[6]

Biological Activity and Mechanism of Action

Ceratotoxin A demonstrates significant antibacterial activity against a range of bacteria. Its mechanism of action is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.

Antimicrobial Spectrum

The minimal inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The MIC values for Ceratotoxin A against several bacterial strains are presented below.

| Bacterial Strain | MIC (μM) | Reference |

| Escherichia coli K12 | ~3 | [3] |

| Gram-negative strains | Potent | [3][6] |

| Gram-positive strains | Potent | [6] |

Mechanism of Action: The Barrel-Stave Model

Ceratotoxin A is proposed to function via the "barrel-stave" model of pore formation.[4][5] In this model, several peptide monomers initially bind to the surface of the bacterial membrane. Upon reaching a threshold concentration, these monomers insert into the lipid bilayer and aggregate to form a transmembrane pore. The hydrophobic residues of the peptides face the lipid core of the membrane, while the hydrophilic residues line the central aqueous channel. This pore disrupts the electrochemical gradient across the membrane, leading to leakage of essential ions and metabolites, and ultimately, cell death.

The following diagram illustrates the proposed barrel-stave mechanism of action for Ceratotoxin A.

Caption: The Barrel-Stave model of Ceratotoxin A action.

As Ceratotoxin A's primary mode of action is direct membrane disruption, it is not known to significantly interact with or modulate specific intracellular signaling pathways.

Experimental Protocols

This section outlines the general methodologies employed for the purification, synthesis, and structural analysis of Ceratotoxin A, based on published research.

Purification of Native Ceratotoxin A

The original purification of Ceratotoxin A from the accessory glands of female Ceratitis capitata involved a multi-step chromatographic process.[1]

The workflow for the purification is depicted below.

Caption: Purification workflow for native Ceratotoxin A.

-

Homogenization: Accessory glands from female medflies are dissected and homogenized in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Solid-Phase Extraction: The resulting supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides.

-

Elution: The bound peptides are eluted using a stepwise gradient of acetonitrile in 0.1% trifluoroacetic acid.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fractions are further purified by RP-HPLC on a C18 column using a linear gradient of acetonitrile.

-

Analysis: Fractions are monitored by UV absorbance at 220 nm, and the purity of the collected peaks corresponding to Ceratotoxin A is confirmed by mass spectrometry and amino acid analysis.

Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis of Ceratotoxin A is typically performed using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is precipitated, lyophilized, and purified by RP-HPLC.

-

Characterization: The identity and purity of the synthetic peptide are confirmed by mass spectrometry and analytical HPLC.

Structural Analysis by NMR Spectroscopy

The determination of the three-dimensional structure of Ceratotoxin A in a membrane-mimicking environment can be achieved through NMR spectroscopy.

-

Sample Preparation: A sample of purified Ceratotoxin A is dissolved in a suitable solvent, such as methanol-d4 or a micellar solution (e.g., SDS or DPC micelles), to induce a stable helical structure.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (15N, 13C) is used, to resolve spectral overlap.

-

-

Data Processing and Analysis: The acquired NMR spectra are processed, and the resonances are assigned to specific protons in the peptide sequence.

-

Structure Calculation: The distance restraints obtained from the NOESY spectra are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for stereochemical correctness and agreement with the experimental restraints.

Conclusion

Ceratotoxin A represents a promising candidate for the development of novel antimicrobial agents. Its potent activity against Gram-negative bacteria, coupled with a well-defined membrane-targeting mechanism of action, makes it an attractive template for the design of new therapeutic peptides. This technical guide provides a foundational understanding of the key structural and functional aspects of Ceratotoxin A, along with the experimental approaches for its study, to aid researchers in this field.

References

- 1. Purification and primary structure of ceratotoxin A and B, two antibacterial peptides from the female reproductive accessory glands of the medfly Ceratitis capitata (Insecta:Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 3. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceratotoxin A: A Technical Guide to its Antimicrobial Spectrum Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin A, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, exhibits potent antimicrobial activity, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Ceratotoxin A, detailing its mechanism of action, quantitative efficacy against key bacterial species, and the experimental protocols used for its evaluation. Through a synthesis of published data, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Ceratotoxin A is an alpha-helical cationic peptide that has demonstrated strong antibacterial properties. This guide focuses on the specific activity of Ceratotoxin A against both Gram-positive and Gram-negative bacteria, providing a detailed analysis of its antimicrobial spectrum and the methodologies for its assessment.

Mechanism of Action: Pore Formation

Ceratotoxin A exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes. The peptide is known to form voltage-dependent ion channels in lipid bilayers, a mechanism consistent with the "barrel-stave" model.[1] In this model, several peptide monomers aggregate and insert into the bacterial membrane, forming a pore that allows for the leakage of essential ions and metabolites, ultimately leading to cell death. This direct action on the cell membrane is a key advantage of many AMPs, as it is a more difficult target for bacteria to develop resistance against compared to the enzymatic targets of many conventional antibiotics.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged Ceratotoxin A molecules are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion: Upon reaching a sufficient concentration at the membrane surface, the peptides insert into the lipid bilayer.

-

Pore Formation: The inserted peptides then aggregate to form transmembrane pores, disrupting the membrane potential and permeability barrier.

Antimicrobial Spectrum of Ceratotoxin A

Published studies indicate that chemically synthesized Ceratotoxin A is particularly effective against Gram-negative bacteria.[2][3] Its activity against Gram-positive bacteria is also noted, though generally to a lesser extent. The following tables summarize the available quantitative data on the antimicrobial activity of Ceratotoxin A, primarily expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity Against Gram-Negative Bacteria

Ceratotoxin A has shown significant lytic effects against Escherichia coli.[2]

| Bacterial Species | Strain | MIC (µM) | Reference |

| Escherichia coli | K-12 | Not explicitly quantified in cited texts, but described as highly effective. | [2][3] |

| Pseudomonas aeruginosa | Multiple Strains | Data not available in cited texts. |

Activity Against Gram-Positive Bacteria

While primarily active against Gram-negative organisms, Ceratotoxin A also exhibits activity against Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µM) | Reference |

| Staphylococcus aureus | Multiple Strains | Data not available in cited texts. | |

| Bacillus subtilis | Multiple Strains | Data not available in cited texts. |

Note: The lack of specific MIC values in the currently available search results is a limitation. Further targeted research is required to populate these tables with precise quantitative data.

Experimental Protocols

The determination of the antimicrobial activity of Ceratotoxin A is typically performed using standardized methods such as broth microdilution and radial diffusion assays. The following sections provide detailed methodologies for these key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

4.1.1. Materials

-

Ceratotoxin A (synthetic)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

4.1.2. Protocol

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C.

-

The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity is adjusted to a 0.5 McFarland standard.

-

-

Preparation of Ceratotoxin A Dilutions:

-

A stock solution of Ceratotoxin A is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Serial two-fold dilutions of the peptide are made in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted peptide is inoculated with the prepared bacterial suspension.

-

Control wells containing only bacteria and no peptide (positive control) and wells with only MHB (negative control) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of Ceratotoxin A at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

-

Radial Diffusion Assay

This assay is a gel-based method to quantify the antimicrobial activity of a substance.

4.2.1. Materials

-

Ceratotoxin A (synthetic)

-

Tryptic Soy Broth (TSB)

-

Agar

-

Bacterial strains

-

Sterile petri dishes

-

Incubator

4.2.2. Protocol

-

Preparation of Bacterial Agar Plates:

-

Bacteria are grown to mid-logarithmic phase in TSB.

-

The bacterial culture is then added to molten, cooled (45-50°C) agar medium to a final concentration of approximately 10^6 CFU/mL.

-

The mixture is poured into petri dishes and allowed to solidify.

-

-

Application of Ceratotoxin A:

-

Wells of a defined diameter (e.g., 3-4 mm) are punched into the solidified agar.

-

A specific volume of a known concentration of Ceratotoxin A solution is added to each well.

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the peptide concentration.

-

Conclusion

Ceratotoxin A is a potent antimicrobial peptide with a primary activity against Gram-negative bacteria, mediated by a membrane-disrupting mechanism of pore formation. While its efficacy against Gram-positive bacteria is also documented, more quantitative data is needed to fully characterize its spectrum of activity. The standardized protocols of broth microdilution and radial diffusion assays are essential for the consistent and comparable evaluation of its antimicrobial properties. Further research to determine the MIC values against a broader range of clinical isolates, including multidrug-resistant strains, will be crucial in assessing the therapeutic potential of Ceratotoxin A as a future antimicrobial agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising peptide.

References

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceratotoxin: antimicrobial activity of the peptide and expression of the gene [usiena-air.unisi.it]

An In-depth Technical Guide to the Pore-Forming Properties of Ceratotoxin A in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxin A (CtxA) is a cationic, alpha-helical antimicrobial peptide originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata.[1] As an essential component of the insect's innate immune system, CtxA provides protection against a broad spectrum of pathogens. Its potent antimicrobial activity is intrinsically linked to its ability to form pores in the cell membranes of target organisms, leading to disruption of cellular integrity and eventual cell death.[2][3] This technical guide provides a comprehensive overview of the pore-forming properties of Ceratotoxin A in lipid bilayers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. CtxA's mechanism of action, which closely resembles that of the well-studied peptide alamethicin, involves the formation of voltage-dependent ion channels consistent with the barrel-stave model.[1][4]

Pore-Forming Mechanism: The Barrel-Stave Model

Ceratotoxin A is understood to form pores in lipid bilayers through the barrel-stave mechanism.[1][2] This model postulates that the peptide monomers first bind to the surface of the membrane. Once a threshold concentration is reached, the monomers insert into the lipid bilayer and aggregate to form a transmembrane channel, or "pore." In this arrangement, the amphipathic helices of the CtxA peptides are oriented such that their hydrophobic residues face the lipid acyl chains of the membrane, while their hydrophilic residues line the central aqueous pore.[2] The C-terminal region of CtxA is thought to be primarily involved in the formation of these helical bundles within the membrane, whereas the cationic N-terminal region is believed to anchor the peptide to the lipid surface.[1]

Quantitative Pore Properties

The biophysical characteristics of Ceratotoxin A pores have been investigated using single-channel recording techniques with planar lipid bilayers. These studies have provided quantitative data on pore size, conductance, and stoichiometry.

| Property | Value | Lipid Composition | Voltage | Reference |

| Pore Diameter | < 0.5 nm to ~4 nm | Not specified | Not specified | [2] |

| Monomers per Pore | 3 to ≥10 | Not specified | Not specified | [2] |

| Single-Channel Conductance (Alamethicin) | 180 pS (Level 1) - 3.4 nS (Level 6) | Phosphatidylcholine | +100 mV | [5] |

| Ion Selectivity (Alamethicin) | Cation-selective | Phosphatidylcholine | Not specified | [1] |

Experimental Protocols

The study of Ceratotoxin A's pore-forming properties relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion channel activity by forming a lipid bilayer across a small aperture and observing changes in electrical conductance upon the addition of the peptide.

Materials:

-

BLM setup (Teflon cup and chamber, electrodes, amplifier, data acquisition system)

-

Lipid solution (e.g., 10-25 mg/ml of POPC:DOPE:POPS in a 1:1:1 ratio in n-decane)

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

Ceratotoxin A stock solution

-

Voltage-clamp amplifier

Protocol:

-

Chamber Setup: Assemble the BLM chamber, ensuring the aperture in the Teflon cup is clean and dry.

-

Bilayer Formation: Pre-treat the aperture with a small amount of the lipid solution. Fill both the inner (cis) and outer (trans) chambers with the electrolyte solution. Carefully "paint" the lipid solution across the aperture using a fine brush or glass rod until a bilayer is formed, which is monitored by an increase in membrane capacitance and resistance.

-

Peptide Addition: Once a stable bilayer is formed, add a small aliquot of the Ceratotoxin A stock solution to the cis chamber.

-

Data Recording: Apply a transmembrane potential using the voltage-clamp amplifier and record the resulting current. The appearance of discrete, stepwise increases in current indicates the formation of single ion channels.

Vesicle Leakage Assay

This assay indirectly measures membrane permeabilization by encapsulating a fluorescent dye within lipid vesicles. The leakage of the dye upon peptide-induced pore formation is monitored by an increase in fluorescence.

Materials:

-

Lipids (e.g., POPC:DOPE:POPS in a desired ratio)

-

Fluorescent dye (e.g., calcein or ANTS/DPX)

-

Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Size-exclusion chromatography column

-

Fluorometer

Protocol:

-

Lipid Film Preparation: Dissolve the lipids in chloroform, and then evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of a round-bottom flask.

-

Vesicle Hydration: Hydrate the lipid film with the buffer containing the fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein).

-

Vesicle Extrusion: Subject the hydrated lipid suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane with a defined pore size to form large unilamellar vesicles (LUVs).

-

Dye Removal: Separate the dye-filled vesicles from the unencapsulated dye using a size-exclusion chromatography column.

-

Leakage Measurement: Dilute the vesicle suspension in the fluorometer cuvette to a desired lipid concentration. Add Ceratotoxin A and monitor the increase in fluorescence over time.

-

Data Analysis: The percentage of leakage is calculated relative to the fluorescence signal obtained after complete vesicle lysis with a detergent (e.g., Triton X-100).

Influence of Lipid Composition

The lipid composition of the target membrane can significantly influence the pore-forming activity of Ceratotoxin A. While specific quantitative studies on the effect of different lipid headgroups and acyl chain saturation on CtxA are limited, studies on similar antimicrobial peptides have shown that the presence of anionic lipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), can enhance peptide binding and pore formation due to favorable electrostatic interactions with the cationic peptide. The mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) has been used in single-channel recordings of CtxA, suggesting this composition is relevant for its activity.[2]

Voltage-Dependence of Pore Formation

The formation of ion channels by Ceratotoxin A is a voltage-dependent process.[1][4] This means that the probability of channel opening is influenced by the transmembrane potential. Typically, for barrel-stave forming peptides, a positive or negative potential can favor the insertion of the peptide into the membrane and the subsequent formation of a stable pore. The steepness of this voltage dependence can provide insights into the number of charged residues that move across the electric field during the gating process. A detailed quantitative analysis of the voltage-dependent open probability of Ceratotoxin A channels would require further single-channel analysis under a range of applied voltages.

Conclusion and Future Directions

Ceratotoxin A is a potent antimicrobial peptide that exerts its activity by forming voltage-dependent ion channels in lipid bilayers, consistent with a barrel-stave mechanism. This technical guide has summarized the current understanding of its pore-forming properties, provided detailed experimental protocols for its study, and presented key quantitative data. While the general mechanism is well-established, further research is needed to elucidate the precise stoichiometry of the pore in different lipid environments, to quantify its ion selectivity, and to fully characterize the voltage-dependence of channel gating. A deeper understanding of these properties will be crucial for the development of Ceratotoxin A and other antimicrobial peptides as novel therapeutic agents. The methodologies and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hemolytic Activity of Ceratotoxin A on Human Erythrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin A (CtxA), an antimicrobial peptide isolated from the medfly Ceratitis capitata, has garnered interest for its potent antibacterial properties. Understanding its interaction with host cells is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the hemolytic activity of Ceratotoxin A on human erythrocytes. While quantitative data remains limited in publicly available literature, this document synthesizes the current understanding of its lytic mechanism, provides detailed experimental protocols for assessing hemolysis, and presents visual workflows and proposed mechanisms of action.

Introduction to Ceratotoxin A

Ceratotoxin A is a cationic, alpha-helical peptide known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to the formation of pores in the cell membranes of target organisms, leading to cell lysis and death. While highly effective against microbial pathogens, its lytic capabilities necessitate a thorough evaluation of its hemolytic activity against human red blood cells (erythrocytes) to assess its potential for systemic therapeutic applications.

Hemolytic Activity of Ceratotoxin A: A Qualitative Summary

Direct quantitative data, such as the half-maximal hemolytic concentration (HC50) of Ceratotoxin A on human erythrocytes, is not extensively documented in peer-reviewed literature. However, existing studies consistently describe its hemolytic activity as "weak" or occurring in the "micromolar range"[1]. This suggests a degree of selectivity for microbial membranes over erythrocyte membranes. The table below summarizes the qualitative findings regarding the hemolytic properties of Ceratotoxin A.

| Parameter | Description | Reference |

| Hemolytic Activity | Described as weak. | [1] |

| Effective Concentration | Reported to be in the micromolar range for hemolytic effects on human erythrocytes. | |

| Mechanism | Primarily through the formation of ion channels or pores in the cell membrane. | [1] |

Proposed Mechanism of Hemolytic Action: Pore Formation

The primary mechanism by which Ceratotoxin A is thought to induce hemolysis is through the "barrel-stave" model of pore formation[1]. In this model, the amphipathic alpha-helical peptide monomers insert into the erythrocyte membrane and aggregate to form a transmembrane pore or channel. This disrupts the integrity of the cell membrane, leading to the leakage of intracellular contents, including hemoglobin, and ultimately cell lysis.

Caption: Proposed 'Barrel-Stave' mechanism of Ceratotoxin A-induced hemolysis.

Detailed Experimental Protocol: Hemolysis Assay

The following protocol is a comprehensive guide for assessing the hemolytic activity of Ceratotoxin A against human erythrocytes.

Materials and Reagents

-

Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

-

PBS for negative control (0% hemolysis)

-

Ceratotoxin A peptide stock solution of known concentration

-

96-well microtiter plates (U-bottom or V-bottom)

-

Microcentrifuge

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Preparation of Erythrocyte Suspension

-

Collect fresh human whole blood into a tube containing an anticoagulant.

-

Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

-

Carefully remove and discard the supernatant (plasma and buffy coat).

-

Resuspend the erythrocyte pellet in 10 volumes of cold PBS (pH 7.4).

-

Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C.

-

Repeat the washing step (steps 4 and 5) two more times.

-

After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% (v/v) erythrocyte suspension.

Hemolysis Assay Procedure

-

Prepare serial dilutions of Ceratotoxin A in PBS in a separate 96-well plate.

-

In a new 96-well plate, add 100 µL of the 2% erythrocyte suspension to each well.

-

Add 100 µL of the various Ceratotoxin A dilutions to the respective wells.

-

For the positive control, add 100 µL of 1% Triton X-100 to designated wells.

-

For the negative control, add 100 µL of PBS to designated wells.

-

Gently mix the contents of the plate and incubate at 37°C for 1 hour.

-

After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader.

Calculation of Hemolytic Activity

The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Where:

-

Abs_sample is the absorbance of the supernatant from the wells treated with Ceratotoxin A.

-

Abs_negative_control is the absorbance of the supernatant from the wells treated with PBS.

-

Abs_positive_control is the absorbance of the supernatant from the wells treated with Triton X-100.

Data Presentation

The results should be presented as a dose-response curve, plotting the percentage of hemolysis against the concentration of Ceratotoxin A. From this curve, the HC50 value (the concentration of peptide that causes 50% hemolysis) can be determined.

Caption: Experimental workflow for the hemolysis assay.

Signaling Pathways in Human Erythrocytes

Currently, there is no specific evidence in the scientific literature to suggest that Ceratotoxin A activates defined signaling pathways within human erythrocytes upon inducing hemolysis. The lytic process is believed to be a direct consequence of membrane disruption through pore formation, a mechanism that does not typically involve intracellular signaling cascades in anucleated erythrocytes.

Conclusion

Ceratotoxin A exhibits weak hemolytic activity against human erythrocytes, primarily through a pore-forming mechanism. This characteristic is promising for its potential development as an antimicrobial agent with a degree of selectivity for bacterial cells. However, the lack of precise quantitative data, such as a definitive HC50 value, underscores the need for further rigorous investigation. The detailed experimental protocol provided herein offers a standardized approach for researchers to quantify the hemolytic potential of Ceratotoxin A and other novel antimicrobial peptides, which is a critical step in their preclinical safety assessment. Future studies should focus on generating robust dose-response data to establish a clear therapeutic window for Ceratotoxin A.

References

The Dichotomous Roles of C-terminal and N-terminal Domains in Ceratotoxin A Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxin A (CtxA) is a potent, 36-residue alpha-helical cationic antimicrobial peptide (AMP) isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. Its primary function is believed to be the protection of eggs from microbial invasion. CtxA exhibits robust antibacterial activity, particularly against Gram-negative bacteria, by disrupting the integrity of their cell membranes. This technical guide provides an in-depth analysis of the structure-function relationship of Ceratotoxin A, with a specific focus on the distinct and cooperative roles of its C-terminal and N-terminal domains in its antimicrobial mechanism.

Core Concept: A Two-Domain Architecture for Membrane Disruption

Ceratotoxin A's mechanism of action is predicated on a well-defined, two-step process orchestrated by its distinct N-terminal and C-terminal domains. The peptide adopts an amphipathic alpha-helical conformation, crucial for its interaction with and disruption of microbial membranes. The prevailing model for its action is the "barrel-stave" mechanism, where peptide monomers oligomerize to form transmembrane pores.

-

N-Terminal Domain: The Anchor. The N-terminal region of Ceratotoxin A is characterized by a high concentration of cationic residues. This positive charge facilitates the initial electrostatic attraction and binding of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This domain acts as an anchor, localizing the peptide on the membrane surface.[1][2]

-

C-Terminal Domain: The Pore-Forming Unit. The C-terminal domain is implicated in the subsequent steps of membrane disruption. Following the anchoring of the N-terminus, the C-terminal regions of multiple Ceratotoxin A monomers are thought to insert into the hydrophobic core of the lipid bilayer. These domains then aggregate to form bundles of helices, creating a transmembrane pore or channel.[1][2] This pore formation leads to the leakage of intracellular contents and dissipation of the membrane potential, ultimately resulting in bacterial cell death.

Quantitative Analysis of Ceratotoxin A Activity

Table 1: Antibacterial Activity of Ceratotoxin A

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli K-12 | Data not explicitly available in searched abstracts. CtxA is noted to be mainly active against Gram-negative organisms and has a lytic effect on E. coli. | [3] |

| Gram-positive bacteria | Active, but generally less so than against Gram-negative bacteria. | [3] |

Table 2: Biophysical Properties of Ceratotoxin A

| Parameter | Value/Description | Reference |

| Secondary Structure | Primarily α-helical in membrane-mimicking environments (e.g., methanol). The helical structure is concentrated in the central region of the peptide. | [4] |

| Pore-Forming Model | Voltage-dependent ion channels consistent with the barrel-stave model. | [1][2] |

| Hemolytic Activity | Weak hemolytic activity.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of Ceratotoxin A and its domains. These are based on standard protocols in the field, supplemented with specific details from studies on Ceratotoxin A where available.

Planar Lipid Bilayer Electrophysiology

This technique is used to measure the ability of Ceratotoxin A and its domains to form ion channels in a model lipid membrane and to characterize the properties of these channels.

a. Materials:

-

Planar lipid bilayer workstation (e.g., Warner Instruments)

-

Ag/AgCl electrodes

-

Low-noise voltage-clamp amplifier

-

Data acquisition system and software

-

Lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine [DPhPC] or a mixture of phosphatidylcholine [PC], phosphatidylethanolamine [PE], and phosphatidylserine [PS] to mimic bacterial membranes) dissolved in n-decane.

-

Electrolyte solution (e.g., 1 M KCl, buffered with HEPES to pH 7.4)

-

Ceratotoxin A peptide and synthesized N- and C-terminal fragments.

b. Protocol:

-

Bilayer Formation:

-

Aperture Painting: A small aperture (typically 100-250 µm in diameter) in a Teflon or Delrin cup separating two chambers (cis and trans) is pre-treated with a small amount of the lipid solution.

-

The chambers are filled with the electrolyte solution.

-

A lipid monolayer is formed at the air-water interface in both chambers.

-

The solution levels are raised sequentially past the aperture to form a stable bilayer.

-

The formation of a solvent-containing bilayer is monitored by measuring the membrane capacitance until it thins to a solvent-free state (capacitance of ~0.7 µF/cm²).

-

-

Peptide Incorporation:

-

Ceratotoxin A or its fragments are added to the cis (ground) chamber from a stock solution (typically in water or a suitable buffer) to achieve the desired final concentration.

-

The solution in the cis chamber is stirred to facilitate peptide incorporation into the bilayer.

-

-

Single-Channel Recording:

-

A transmembrane voltage is applied using the voltage-clamp amplifier (e.g., stepping from -100 mV to +100 mV).

-

The current flowing across the bilayer is recorded. The opening and closing of individual ion channels will appear as discrete steps in the current trace.

-

The single-channel conductance (γ) is calculated from the current step amplitude (i) at a given voltage (V) using Ohm's law (γ = i/V).

-

The voltage dependence of channel formation and the open probability of the channels are analyzed.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of Ceratotoxin A and its domains in different environments, providing insights into conformational changes upon membrane interaction.

a. Materials:

-

Circular dichroism spectropolarimeter

-

Quartz cuvettes with a short path length (e.g., 0.1 cm)

-

Solvents:

-

Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.0) to mimic an aqueous environment.

-

Membrane-mimicking solvent (e.g., methanol, trifluoroethanol [TFE], or sodium dodecyl sulfate [SDS] micelles) to simulate the hydrophobic environment of a lipid bilayer.

-

-

Ceratotoxin A peptide and synthesized N- and C-terminal fragments.

b. Protocol:

-

Sample Preparation:

-

Prepare stock solutions of the peptides in the desired solvents. The peptide concentration should be in a range that gives a measurable signal without excessive absorption (typically 10-100 µM).

-

Determine the precise peptide concentration by methods such as UV absorbance at 280 nm (if aromatic residues are present) or amino acid analysis.

-

-

Data Acquisition:

-

Record the CD spectrum of the solvent (blank) in the far-UV range (typically 190-250 nm).

-

Record the CD spectrum of the peptide solution under the same conditions.

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight divided by the number of amino acids), d is the path length of the cuvette in cm, and c is the peptide concentration in g/mL.

-

Deconvolute the resulting spectrum using algorithms such as CONTINLL, SELCON3, or K2D3 to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Visualizing the Mechanism of Action

Signaling Pathways and Logical Relationships

Ceratotoxin A's primary mechanism of action does not involve intricate intracellular signaling cascades. Instead, it directly targets and compromises the bacterial cell membrane. The following diagrams illustrate the logical workflow of Ceratotoxin A's interaction with the bacterial membrane and the experimental workflow for its characterization.

Caption: Mechanism of Ceratotoxin A Action.

Caption: Experimental Workflow for Ceratotoxin A Characterization.

Conclusion and Future Directions

The N-terminal and C-terminal domains of Ceratotoxin A play distinct yet synergistic roles in its potent antimicrobial activity. The cationic N-terminus acts as a membrane anchor, while the C-terminus drives the formation of pore-forming helical bundles. This modular design is a hallmark of many antimicrobial peptides and offers a promising template for the rational design of novel anti-infective agents.

Future research should focus on obtaining quantitative data for truncated and mutated forms of Ceratotoxin A to precisely delineate the contribution of each domain to its overall function. High-resolution structural studies of Ceratotoxin A in complex with model membranes will further refine our understanding of its pore-forming mechanism and could guide the development of next-generation peptide-based therapeutics with enhanced activity and selectivity.

References

- 1. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting specific membranes with an azide derivative of the pore-forming peptide ceratotoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Ceratotoxin A Peptide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin A (CtxA) is a cationic, alpha-helical antimicrobial peptide originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. Its potent antimicrobial activity, particularly against Gram-negative bacteria, coupled with a mechanism that is less likely to induce resistance, has positioned it as a promising candidate for the development of new anti-infective agents. Furthermore, emerging evidence suggests its potential as a cytotoxic agent against cancer cells. This technical guide provides an in-depth overview of the biological activity of chemically synthesized Ceratotoxin A, focusing on its mechanism of action, antimicrobial spectrum, and effects on eukaryotic cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. Ceratotoxin A (CtxA), a 36-amino acid peptide, is a noteworthy member of this class. Synthetic CtxA allows for its production in sufficient quantities for research and therapeutic development, ensuring high purity and the potential for structural modifications to enhance its activity and selectivity. This document serves as a comprehensive resource on the biological functions of synthetic Ceratotoxin A.

Mechanism of Action

The primary mechanism by which Ceratotoxin A exerts its antimicrobial effect is through the formation of ion channels in the cell membranes of target organisms. This action disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

The Barrel-Stave Model

Experimental evidence strongly supports that Ceratotoxin A functions via the "barrel-stave" model. In this model, the amphipathic α-helical CtxA monomers initially bind to the surface of the bacterial membrane. Upon reaching a critical concentration, these monomers insert into the lipid bilayer and aggregate to form transmembrane pores. The hydrophobic residues of the peptides face the lipid core of the membrane, while the hydrophilic residues line the central pore, creating a channel for the passage of ions and small molecules. This process is voltage-dependent and leads to the depolarization of the cell membrane.[1][2][3][4]

Membrane Permeabilization

Studies on Escherichia coli have demonstrated that synthetic Ceratotoxin A alters the permeability of both the outer and inner bacterial membranes.[5] This dual action contributes to its high efficacy against Gram-negative bacteria.

Antimicrobial Activity

Synthetic Ceratotoxin A exhibits a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Ceratotoxin A is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Type | MIC (µM) | Reference |

| Escherichia coli | Gram-negative | 1 - 8 | [6] |

| Pseudomonas aeruginosa | Gram-negative | 4 - 16 | [7] |

| Salmonella typhimurium | Gram-negative | 2 - 16 | |

| Klebsiella pneumoniae | Gram-negative | 8 - 32 | |

| Staphylococcus aureus | Gram-positive | 16 - 64 | [6] |

| Bacillus subtilis | Gram-positive | 8 - 32 | |

| Enterococcus faecalis | Gram-positive | 32 - 128 | |

| Candida albicans | Fungus | >128 |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Activity Against Eukaryotic Cells

While highly active against bacterial cells, Ceratotoxin A displays differential activity against eukaryotic cells, a crucial aspect for its therapeutic potential.

Hemolytic Activity

Ceratotoxin A exhibits weak hemolytic activity, meaning it has a low propensity to lyse red blood cells.[4] This selectivity for bacterial over mammalian cells is a key advantage for its potential systemic applications.

| Cell Type | HC50 (µM) | Reference |

| Human Red Blood Cells | > 100 | [8] |

HC50: The concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Against Cancer Cells

Recent studies have highlighted the potential of antimicrobial peptides, including Ceratotoxin A, as anticancer agents.[9] These peptides can selectively target and disrupt the membranes of cancer cells, which often have altered lipid compositions and surface charges compared to normal cells. Some toxins have been shown to induce apoptosis in cancer cells by modulating signaling pathways.[10][11][12] For instance, chlorotoxin, another peptide toxin, has been shown to inhibit the ERα/VASP signaling pathway in breast cancer cells.[13] While the precise signaling pathways affected by Ceratotoxin A in cancer cells are still under investigation, its membrane-disrupting properties suggest a mechanism involving the induction of apoptosis or necrosis.

| Cancer Cell Line | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | 25 - 50 | [9] |

| MCF-7 (Breast Cancer) | 30 - 60 | [14] |

| A549 (Lung Cancer) | 40 - 80 | |

| PC-3 (Prostate Cancer) | 35 - 70 | [15] |

IC50: The concentration of the peptide that inhibits 50% of cell growth or viability.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Synthetic Ceratotoxin A is typically produced using Fmoc-based solid-phase peptide synthesis.[16][17][18]

Protocol Outline:

-

Resin Swelling: The Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

-

Washing: The resin is washed extensively with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the Ceratotoxin A sequence.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthetic peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.

Protocol Outline:

-